

Application Notes and Protocols for N,N'-bis(3-acetylphenyl)nonanediamide

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Compound of Interest

Compound Name: *N,N'-bis(3-acetylphenyl)nonanediamide*

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Disclaimer

The following application notes and protocols are based on the structural characteristics of **N,N'-bis(3-acetylphenyl)nonanediamide** and the known biological activities of its constituent chemical moieties. As of the date of this document, there is limited publicly available research specifically on **N,N'-bis(3-acetylphenyl)nonanediamide**. Therefore, the proposed applications are hypothetical and intended to serve as a guide for initiating research.

Introduction

N,N'-bis(3-acetylphenyl)nonanediamide is a symmetrical aromatic diamide. Its structure comprises two 3-acetylphenyl groups linked by a nine-carbon aliphatic diamide chain derived from nonanedioic acid (azelaic acid). The presence of aromatic acetylphenyl moieties suggests potential for biological activity, as similar structures have been investigated for various pharmacological effects. The long aliphatic linker may influence the compound's lipophilicity, membrane permeability, and overall three-dimensional conformation, which are critical determinants of biological action.

Potential Research Applications:

Based on the activities of structurally related compounds, **N,N'-bis(3-acetylphenyl)nonanediamide** is a candidate for investigation in the following areas:

- **Oncology:** Derivatives of N-(4-acetylphenyl) have been explored for their potential as anticancer agents.^[1] The two acetylphenyl groups in **N,N'-bis(3-acetylphenyl)nonanediamide** could interact with biological targets relevant to cancer cell proliferation and survival.
- **Antimicrobial Research:** Aromatic diamides and related amide structures have been reported to possess antibacterial and antifungal properties.^{[2][3]} This compound could be screened for activity against a panel of pathogenic bacteria and fungi.
- **Insecticidal Development:** The diamide class of molecules is well-established in the development of insecticides.^{[4][5]}
- **Inflammatory Disorders:** Certain amide derivatives have demonstrated anti-inflammatory effects, suggesting a potential role for this compound in modulating inflammatory pathways.^[6]

Synthesis Protocol

A plausible method for the synthesis of **N,N'-bis(3-acetylphenyl)nonanediamide** is via the acylation of 3-aminoacetophenone with nonanedioyl dichloride.

Materials:

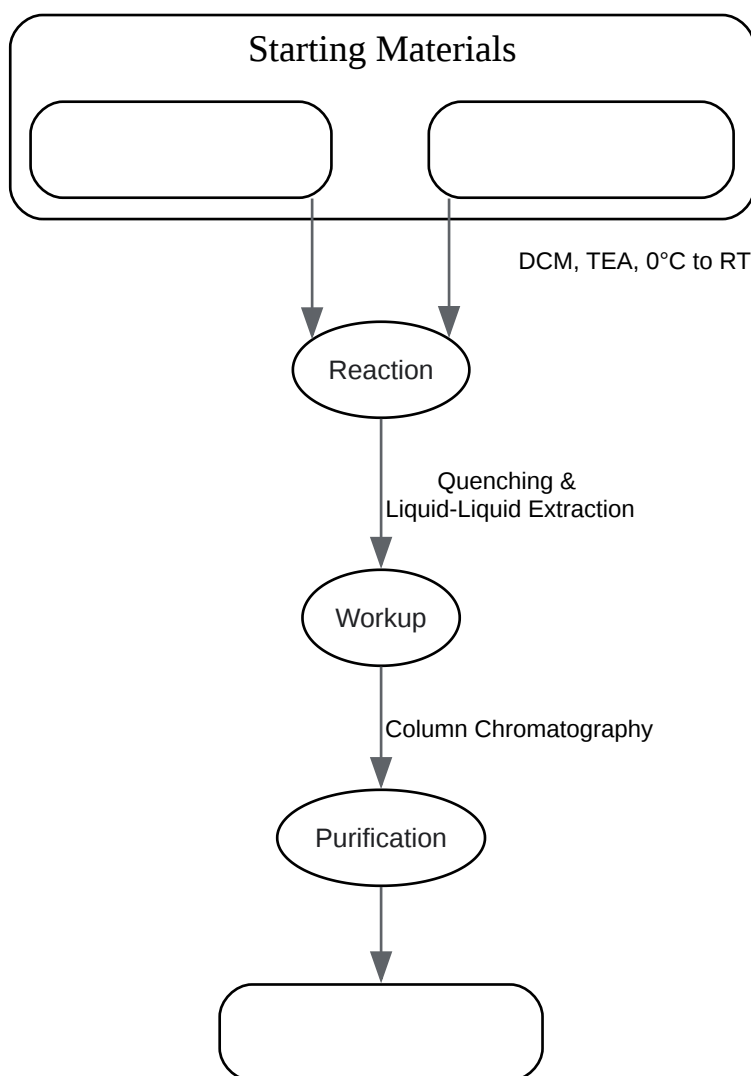
- 3-Aminoacetophenone
- Nonanedioyl dichloride (Azelaoyl chloride)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoacetophenone (2.2 equivalents) in anhydrous DCM.
- Add triethylamine (2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of nonanedioyl dichloride (1.0 equivalent) in anhydrous DCM to the stirred mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **N,N'-bis(3-acetylphenyl)nonanediamide**.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Diagram of Synthetic Workflow:



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Caption: Synthetic workflow for **N,N'-bis(3-acetylphenyl)nonanediamide**.

Experimental Protocols for Biological Screening In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of **N,N'-bis(3-acetylphenyl)nonanediamide** on a cancer cell line (e.g., MCF-7, A549).

Materials:

- **N,N'-bis(3-acetylphenyl)nonanediamide**

- Cancer cell line of interest
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Microplate reader

Procedure:

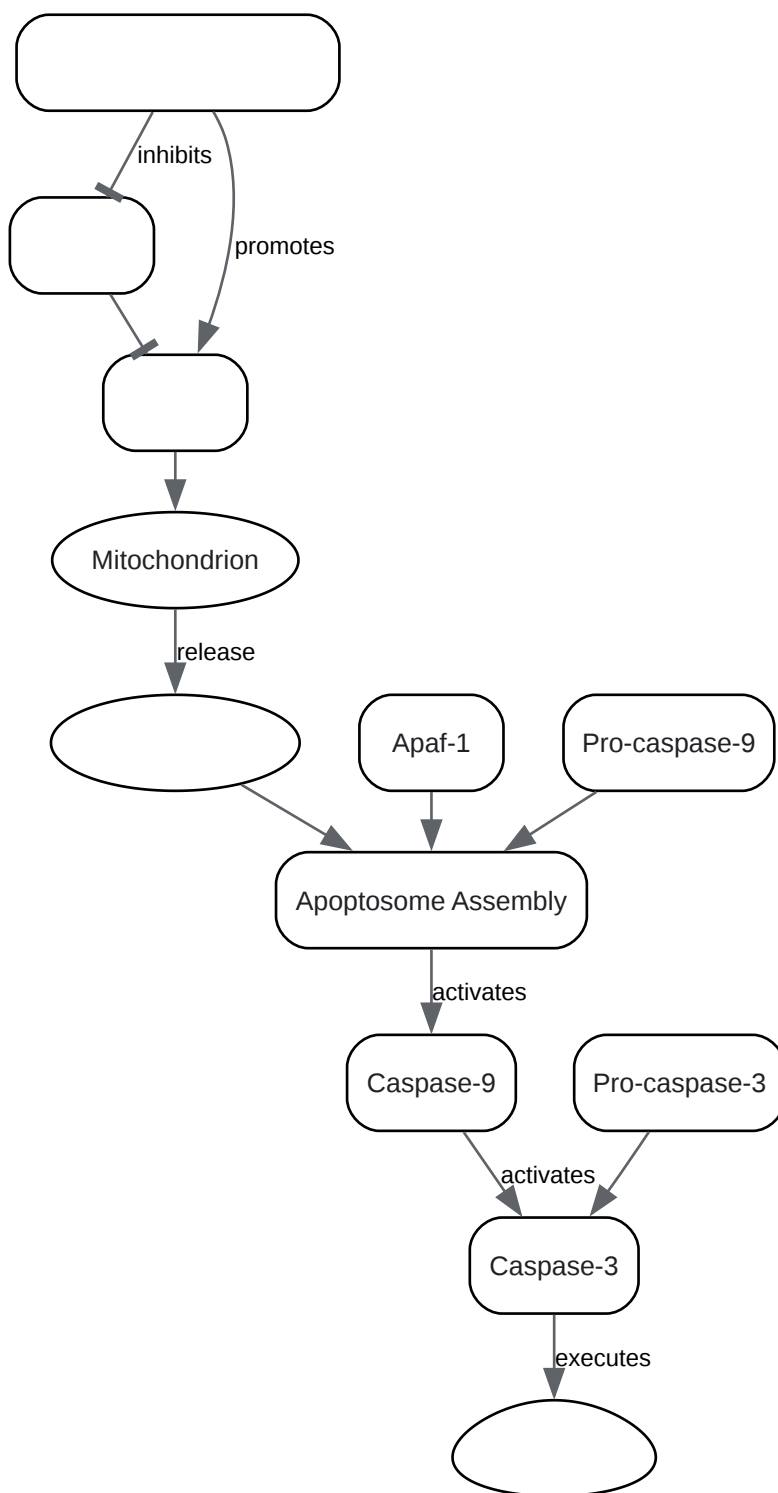
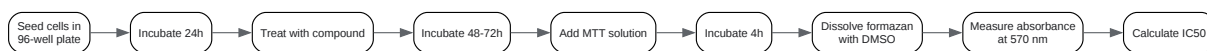
- Culture the selected cancer cell line in complete medium until approximately 80% confluency.
- Harvest the cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium to a density of 5×10^4 cells/mL.
- Seed 100 μ L of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Prepare a stock solution of **N,N'-bis(3-acetylphenyl)nonanediamide** in DMSO and make serial dilutions in complete medium to achieve the desired final concentrations.
- After 24 hours of cell seeding, remove the medium and add 100 μ L of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for another 4 hours.

- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Hypothetical Data Presentation:

Compound Concentration (μ M)	Mean Absorbance (570 nm)	Standard Deviation	% Cell Viability
0 (Vehicle Control)	1.250	0.085	100
1	1.180	0.070	94.4
5	0.950	0.065	76.0
10	0.630	0.050	50.4
25	0.310	0.030	24.8
50	0.150	0.020	12.0

Diagram of Experimental Workflow:



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References

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- To cite this document: BenchChem. [Application Notes and Protocols for N,N'-bis(3-acetylphenyl)nonanediamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b323586#use-of-n-n-bis-3-acetylphenyl-nonanediamide-as-a-research-chemical]

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